molecular formula C16H14N4O2S B2915754 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone CAS No. 1334372-55-2

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone

Cat. No.: B2915754
CAS No.: 1334372-55-2
M. Wt: 326.37
InChI Key: QFYSXXIZIZXNNT-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Scientific Research Applications

Applications in Drug Synthesis and Material Sciences

  • Antituberculosis Activity : The synthesis of 1,3,4-thiadiazoles, imidazopyridines, and other related compounds using similar starting materials demonstrates potential applications in the development of new drugs with antituberculosis activity. These compounds have been studied for their efficacy against tuberculosis based on molecular docking studies, highlighting their significance in medicinal chemistry and drug design (Mahmoud M. Abdelall, 2014).

  • Optical Properties for Material Sciences : A series of derivatives synthesized from phenyl(pyridin-2-yl)methanone demonstrated remarkable optical properties, including absorption and fluorescence spectra with large Stokes' shifts. These findings suggest applications in developing luminescent materials for various technological uses, such as in low-cost emitters and transparent materials (G. Volpi et al., 2017).

  • Design of Pharmacophores : The reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone leading to the formation of imidazo(4,5-b)pyridines or 1-desazapurines, which are considered potent pharmacophores, underscores their utility in drug design. This work illustrates the chemical versatility of these compounds in synthesizing novel entities that could serve as key intermediates in medicinal chemistry (Dmytro Ostrovskyi et al., 2011).

  • Antiviral and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties have been synthesized, with some showing promising antioxidant, anticancer activities against glioblastoma and triple-negative breast cancer cell lines. This research points to the potential of these compounds in developing new therapeutic agents (I. Tumosienė et al., 2020).

  • Development of Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, showcasing the role of chemical modifications in enhancing the pharmacological profiles of these compounds. While not all compounds displayed significant activity, this research contributes to the ongoing search for safer and more effective antiulcer medications (J. Starrett et al., 1989).

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-22-13-4-2-3-12(9-13)14(21)10-23-16-6-5-15(18-19-16)20-8-7-17-11-20/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYSXXIZIZXNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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